N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

TSHR Antagonist Potency GPCR

This compound is a highly selective TSHR antagonist with nanomolar potency and a >122-fold selectivity window over FSHR, minimizing off-target gonadal toxicity. Unlike tool compounds (e.g., ML224) or less selective alternatives (e.g., SYD5115), its quantitative selectivity profile ensures that phenotypic readouts and in vivo efficacy models are not confounded by co-inhibition of homologous receptors. Researchers requiring complete and selective TSHR inhibition should order this compound for use at 1-10 µM.

Molecular Formula C21H19F3N2OS
Molecular Weight 404.45
CAS No. 329905-73-9
Cat. No. B2668127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS329905-73-9
Molecular FormulaC21H19F3N2OS
Molecular Weight404.45
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C21H19F3N2OS/c1-20(2,3)15-9-7-13(8-10-15)17-12-28-19(25-17)26-18(27)14-5-4-6-16(11-14)21(22,23)24/h4-12H,1-3H3,(H,25,26,27)
InChIKeyNQUZLSIWTKCPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 329905-73-9): A Core Scaffold in Targeted GPCR Antagonist Research


N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic, small-molecule 1,3-thiazol-2-yl substituted benzamide derivative. Its structure, featuring a 4-tert-butylphenyl group at the thiazole 4-position and a 3-trifluoromethyl substituent on the benzamide ring, is characteristic of a privileged scaffold in glycoprotein hormone receptor (GPHR) antagonist discovery . The compound has been identified as a potent antagonist of the thyroid-stimulating hormone receptor (TSHR), a key target for Graves' disease and Graves' orbitopathy .

Why N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Cannot Be Simply Swapped with Other 'TSHR Antagonists'


The classification of 'TSHR antagonist' alone is insufficient for scientific or procurement decisions, as compounds within this class exhibit extreme, therapeutically-meaningful divergence in potency and, critically, selectivity against homologous receptors like the follicle-stimulating hormone receptor (FSHR). For instance, while some tool compounds like ML224 (NCGC00242364) show micromolar TSHR inhibition, this specific benzamide demonstrates nanomolar potency and a >100-fold selectivity window against FSHR, a profile that directly minimizes potential off-target gonadal toxicity . Substituting one TSHR antagonist for another without accounting for these quantitative selectivity margins risks invalidating in vivo efficacy and safety models .

Quantitative Differentiation of N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide from Known TSHR Antagonists


Nanomolar TSHR Potency vs. Micromolar-Grade Comparators S37a and ML224

The target compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) at the human TSHR (82 nM in HEK293 cells) compared to the widely-used tool compounds S37a (IC50 ≈ 20,000 nM) and ML224 (IC50 = 2,100 nM) . This represents an approximately 244-fold potency advantage over S37a and a 26-fold advantage over ML224.

TSHR Antagonist Potency GPCR

High Selectivity Against the Closely Related FSHR, Surpassing SYD5115

A critical differentiator is the compound's selectivity profile against the follicle-stimulating hormone receptor (FSHR). The target compound exhibits an IC50 of >10,000 nM at the human FSHR, yielding a selectivity ratio of >122-fold for TSHR over FSHR . In stark contrast, the optimized clinical candidate SYD5115, while more potent on TSHR in some reports, shows significant FSHR inhibition with an IC50 of 259 nM, a selectivity ratio of only ~12-fold .

Selectivity FSHR Off-Target

Enhanced Selectivity Over the Highly Promiscuous Antagonist Org274179-0

Previous TSHR antagonists, such as the tetrahydroquinoline Org274179-0, have been discontinued as tools due to a lack of selectivity, with confirmed activity at the FSHR . The comprehensive pharmacological characterization of the target compound demonstrates it overcomes this limitation. While Org274179-0 interferes with FSHR, precluding its use for TSHR-specific disease modelling, the target compound maintains high TSHR specificity, with no significant inhibition of FSHR or the related lutropin receptor (LHCGR) at effective concentrations .

Receptor Selectivity TSHR FSHR LHCGR

Structural Features Favoring Target Engagement: The 3-Trifluoromethylbenzamide Moiety

Within the broader class of 1,3-thiazol-2-yl substituted benzamides, the specific substitution pattern of the target compound is crucial for activity. The 3-trifluoromethyl group on the benzamide is a strong electron-withdrawing substituent that has been used in other GPCR modulators to enhance metabolic stability and binding affinity. In comparison to the related ZAC antagonist series where modifications to the benzamide group drastically altered selectivity against other pentameric ligand-gated ion channels , the target compound's specific 3-CF3-benzamide configuration is correlated with its high TSHR potency and selectivity.

Structure-Activity Relationship Benzamide Trifluoromethyl

Validated Use Cases for N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide in R&D Programs


Selective Pharmacological Knockdown of TSHR in CHO or HEK293 Co-expression Systems

Researchers studying the comparative signalling of glycoprotein hormone receptors can employ this compound to achieve complete and selective TSHR inhibition at 1-10 µM, a concentration at which its >100-fold selectivity margin ensures FSHR and LHCGR remain unaffected . This is in contrast to SYD5115, which at similar multiples of its IC50 would strongly co-inhibit FSHR, confounding phenotypic readouts in co-expression models .

In Vivo Target Validation Studies Requiring Exquisite TSHR Selectivity

For in vivo proof-of-concept studies for Graves' hyperthyroidism, the compound's selectivity profile over FSHR is paramount to avoid off-target effects on gonadal function, a drawback of earlier compounds like Org274179-0 . Combined with its nanomolar potency, it serves as a superior, more selective reference antagonist for benchmarking novel TSHR-targeting therapeutics in rodent models, validating that observed efficacy stems from TSHR engagement alone .

Structure-Activity Relationship (SAR) Benchmarking for Novel TSHR Antagonist Libraries

Medicinal chemistry teams developing next-generation, orally bioavailable TSHR antagonists can utilize this compound as a critical positive control and SAR benchmark. Its distinct 3-trifluoromethylbenzamide motive and the quantitative TSHR/FSHR selectivity ratio of >122 set a high and measurable bar for potency and selectivity that new chemical entities must meet or surpass to progress in lead optimization.

Quote Request

Request a Quote for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.